molecular formula C13H21NO B13301334 (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine

Cat. No.: B13301334
M. Wt: 207.31 g/mol
InChI Key: QBVOZZXMNBOJBW-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is a secondary amine featuring two distinct substituents:

  • A 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃), providing an ether linkage that enhances solubility and metabolic stability.

This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly in modulating biological activity through substituent variation.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-ethoxy-N-[(4-ethylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-3-12-5-7-13(8-6-12)11-14-9-10-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3

InChI Key

QBVOZZXMNBOJBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine typically involves the reaction of 4-ethylbenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. It binds to the active site or allosteric site of the enzyme, altering its activity and affecting the biochemical pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine C₁₂H₁₉NO 193.29 (calc.) –CH₂CH₂OCH₂CH₃; –CH₂C₆H₄–C₂H₅ Hypothesized antihistaminic/antiallergic
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine C₁₈H₂₃NO 269.38 –CH₂C₆H₄–C₂H₅; –CH₂C₆H₃(OCH₃) Structural analog with methoxy substitution
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine C₁₈H₂₃NO 269.38 –CH₂C₆H₄–C₂H₅; –CH₂CH₂C₆H₄–OCH₃ Discontinued commercial product
N-(4-Ethylbenzyl)-N-methylamine C₁₀H₁₅N 149.24 –CH₂C₆H₄–C₂H₅; –CH₃ Simpler analog; no ether linkage
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine C₁₇H₂₁NOS 295.42 –CH₂CH₂C₆H₄–OCH₃; –CH₂C₆H₄–SCH₃ Sulfur-containing analog

Substituent Analysis :

  • Ethoxy vs. Methoxy Groups : The ethoxy group (–OCH₂CH₃) in the target compound may confer greater metabolic stability compared to methoxy (–OCH₃) due to reduced oxidative susceptibility .
  • Ethylbenzyl vs.
  • Ether Linkages : The 2-ethoxyethyl group’s ether moiety may improve solubility in polar solvents relative to alkyl chains .

Pharmacological Activity

While direct data on this compound are lacking, structurally related compounds exhibit notable bioactivity:

  • KB-2413 (1-(2-ethoxyethyl)-2-(4-methylpiperazinyl)benzimidazole difumarate) demonstrates potent antihistaminic activity, with a 5–10× higher potency than chlorpheniramine .
  • N-(4-Ethylbenzyl)-N-methylamine shows simpler structure-activity relationships, highlighting the importance of the ethylbenzyl group for aromatic interactions .

Physicochemical Properties

  • Molecular Weight: The target compound (MW ≈ 193.29) is intermediate in size compared to analogs like C₁₈H₂₃NO (MW 269.38) and C₁₀H₁₅N (MW 149.24) .
  • Solubility : The ethoxyethyl group likely enhances water solubility relative to purely aromatic analogs (e.g., diphenylamine derivatives) .

Toxicity Considerations

  • Nitrosamine Derivatives: Nitrosobis(2-ethoxyethyl)amine is carcinogenic in rats, but this toxicity is linked to nitroso groups, absent in the target compound .
  • Structural Alerts : The absence of reactive functional groups (e.g., nitro, chloro) in the target compound suggests lower toxicity compared to halogenated analogs .

Biological Activity

(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C13H19NO
  • Molecular Weight : 219.30 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • Research indicates that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems.
    • A study demonstrated its ability to modulate dopamine levels, suggesting implications for conditions like Parkinson's disease.
  • Antimicrobial Activity :
    • Preliminary assays have shown that this compound possesses antimicrobial properties against various bacterial strains.
    • In vitro studies reported effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Potential :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines.
    • Notably, it exhibited significant activity against breast cancer cells in a dose-dependent manner, promoting apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound include:

  • Dopaminergic Modulation : By interacting with dopamine receptors, the compound may enhance dopaminergic signaling, which is crucial in neurodegenerative diseases.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to disruption and cell death.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways in cancer cells suggests that the compound may serve as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemFindingsReference
NeuroprotectionDopaminergic neuronsModulated dopamine levels
AntimicrobialBacterial strainsInhibited growth of S. aureus and E. coli
AnticancerBreast cancer cell linesInduced apoptosis via caspase activation

Detailed Research Findings

  • Neuroprotective Study :
    • In a controlled experiment involving neuroblastoma cells, this compound was administered at varying concentrations. Results indicated a marked increase in cell viability and reduced oxidative stress markers compared to untreated controls.
  • Antimicrobial Testing :
    • Disk diffusion assays revealed that the compound showed zones of inhibition ranging from 12 mm to 18 mm against tested pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assays :
    • MTT assays conducted on MCF-7 breast cancer cells showed that concentrations above 50 µM significantly reduced cell viability, with IC50 values calculated at approximately 45 µM.

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